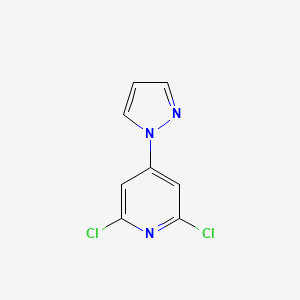![molecular formula C7H12O2 B13979265 3,9-Dioxabicyclo[6.1.0]nonane CAS No. 543673-17-2](/img/structure/B13979265.png)
3,9-Dioxabicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dioxabicyclo[610]nonane is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes two oxygen atoms incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxabicyclo[6.1.0]nonane typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl compounds can lead to the formation of bicyclic structures similar to this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dioxabicyclo[6.1.0]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups into the bicyclic structure .
Applications De Recherche Scientifique
3,9-Dioxabicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 3,9-Dioxabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as human lactate dehydrogenase, which plays a role in various metabolic pathways . The compound’s structure allows it to bind to these enzymes, altering their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,9-Dioxabicyclo[6.1.0]nonane include:
2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring sizes and oxygen placement.
9-Oxabicyclo[3.3.1]nona-2,6-diene: A related compound with a different arrangement of atoms and functional groups.
Uniqueness
What sets this compound apart is its specific bicyclic structure with oxygen atoms at the 3 and 9 positions.
Propriétés
Numéro CAS |
543673-17-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3,9-dioxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C7H12O2/c1-2-4-8-5-7-6(3-1)9-7/h6-7H,1-5H2 |
Clé InChI |
KBIVFPSKZCITMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCOCC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


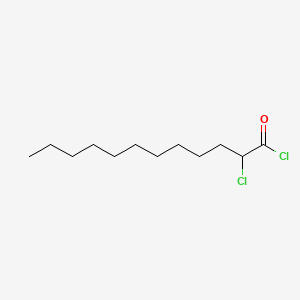
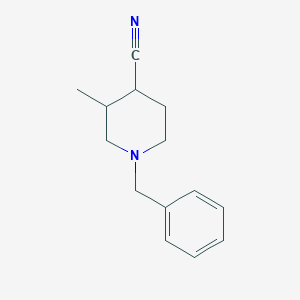
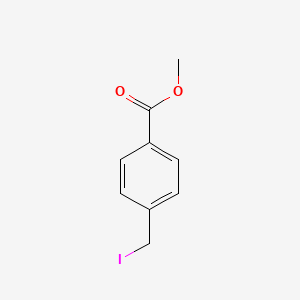
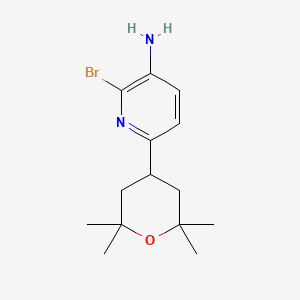
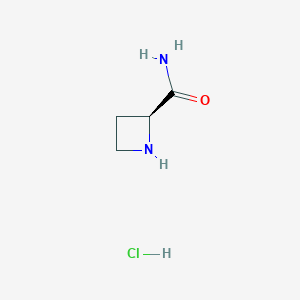

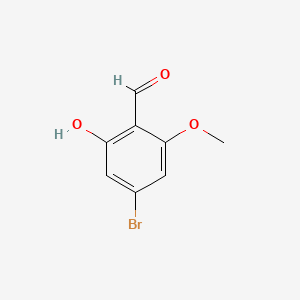

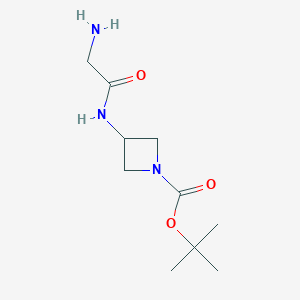
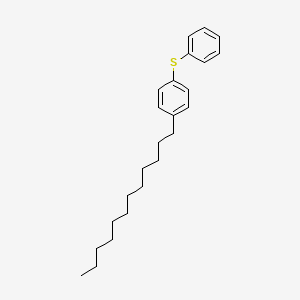
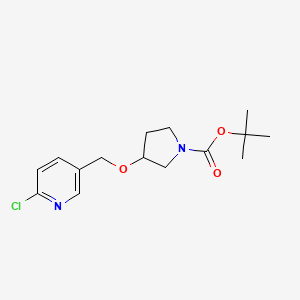
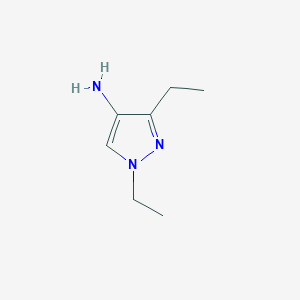
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
